
3-Chloro-4-ethoxy-5-methoxyphenylboronic acid
Overview
Description
3-Chloro-4-ethoxy-5-methoxyphenylboronic acid, also known as CEMPA, is a boronic acid derivative that has been widely studied for its potential applications in scientific research. CEMPA is a valuable tool for scientists due to its ability to bind to certain carbohydrates and proteins, allowing for the study of their structure and function.
Scientific Research Applications
Suzuki-Miyaura Cross-Coupling Reactions
This compound is commonly used in Suzuki-Miyaura cross-coupling reactions , which are pivotal for forming carbon-carbon bonds in the synthesis of pharmaceuticals, agrochemicals, and organic materials. The boronic acid moiety reacts with halide-containing compounds in the presence of a palladium catalyst to form biaryl structures, which are core components in many active pharmaceutical ingredients.
Palladium-Catalyzed Direct Arylation
Another significant application is in palladium-catalyzed direct arylation . This process allows for the direct introduction of aryl groups to the substrate without the need for halide activation. It’s a more straightforward approach compared to traditional methods, reducing steps and potentially hazardous reagents.
Synthesis of Axially-Chiral Biarylphosphonates
The compound is also instrumental in the synthesis of axially-chiral biarylphosphonates . These are used in asymmetric catalysis and have applications in the development of enantioselective reactions, which are crucial for producing compounds with the desired chirality for medicinal chemistry.
Preparation of Arylpyrimidines
Arylpyrimidines: are another class of compounds that can be synthesized using 3-Chloro-4-ethoxy-5-methoxyphenylboronic acid . These structures are found in various drugs and exhibit a range of biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Regioselective Acetoxylation
The compound finds use in regioselective acetoxylation , a process important for introducing acetoxy groups in a position-specific manner. This is particularly useful in the synthesis of complex organic molecules where the precise location of functional groups can significantly affect the activity of the molecule.
properties
IUPAC Name |
(3-chloro-4-ethoxy-5-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BClO4/c1-3-15-9-7(11)4-6(10(12)13)5-8(9)14-2/h4-5,12-13H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMLDEIMFMBMJHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)Cl)OCC)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-ethoxy-5-methoxyphenylboronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



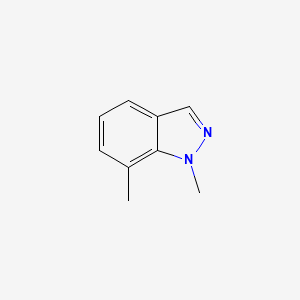
![1-[2-(Trifluoromethyl)phenyl]propan-2-ol](/img/structure/B1426688.png)
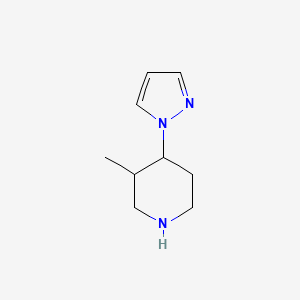
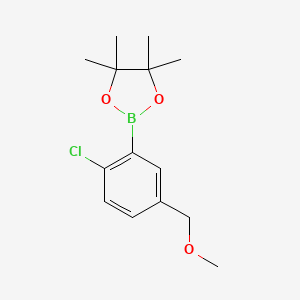

![1-methyl-1H,2H,4H-pyrazolo[3,4-b]pyridin-4-imine](/img/structure/B1426694.png)
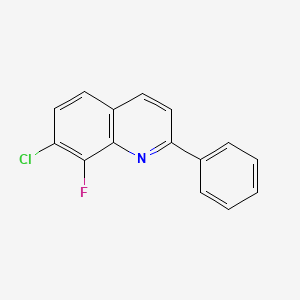
![Methyl 2-amino-4-bromobenzo[d]thiazole-6-carboxylate](/img/structure/B1426697.png)
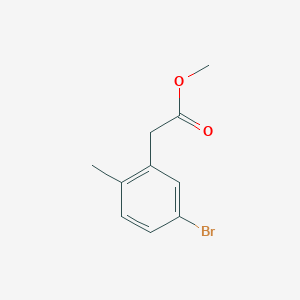
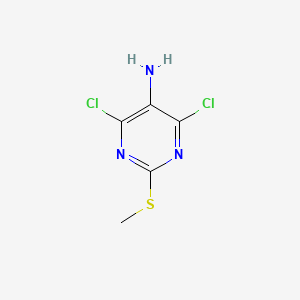
![4,4,5,5-Tetramethyl-2-[2-(2,2,2-trifluoroethyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B1426701.png)


